
Roccellic acid
作用机制
生化分析
Biochemical Properties
Roccellic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of cancer cells, such as MDA-MB-231, MCF-7, and DLD-1, by interacting with specific enzymes involved in cell growth . This compound also exhibits antibacterial activity against bacteria like Streptococcus gordonii and Porphyromonas gingivalis . These interactions are primarily due to the compound’s ability to bind to and inhibit the activity of key enzymes in these organisms.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells by affecting cell signaling pathways that regulate cell growth and division . Additionally, this compound impacts gene expression by modulating the activity of transcription factors involved in cancer cell proliferation . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting cellular processes essential for cell growth and survival . This inhibition leads to changes in gene expression, particularly in genes involved in cell proliferation and apoptosis . The compound’s ability to modulate enzyme activity and gene expression underlies its anticancer and antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with a half-life that allows for prolonged studies . Over time, this compound has been shown to maintain its inhibitory effects on cancer cell proliferation and bacterial growth . Long-term studies have indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and antibacterial activity without notable adverse effects . At higher doses, this compound can induce toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating an optimal dosage range for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways involving carboxylation and decarboxylation reactions . This compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its localization to target sites . This compound’s accumulation in specific tissues and cells is essential for its therapeutic effects, as it ensures the compound reaches its intended targets .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . This compound’s localization to organelles such as the mitochondria and nucleus allows it to exert its effects on cellular processes, including gene expression and enzyme activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
合成路线和反应条件: 罗氏酸可以通过2-十二烷基-3-甲基琥珀酸的酯化反应,然后水解来合成 . 该反应通常涉及在回流条件下使用甲醇和硫酸作为催化剂。
工业生产方法: 罗氏酸的工业生产涉及从地衣中提取,特别是从Roccella属中提取。 提取过程包括干燥地衣,然后使用丙酮或甲醇进行溶剂提取 . 然后通过柱色谱法纯化提取物,以分离出罗氏酸 .
反应类型:
氧化: 罗氏酸可以发生氧化反应,形成相应的酮或醛。
还原: 它可以被还原形成醇。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 用于取代反应的试剂包括亚硫酰氯或三溴化磷.
主要形成的产物:
氧化: 形成酮或醛。
还原: 形成醇。
取代: 形成酯和酰胺.
科学研究应用
罗氏酸具有广泛的科学研究应用:
化学: 用作合成各种有机化合物的先驱。
生物学: 研究它在地衣的代谢途径中的作用。
医学: 研究其抗菌和抗癌特性。 它还抑制MDA-MB-231、MCF-7和DLD-1等癌细胞的增殖.
相似化合物的比较
Everninic Acid: Another compound isolated from Roccella montagnei, known for its anticancer activity.
Usnic Acid: A lichen-derived compound with antibacterial and antifungal properties.
Comparison:
Uniqueness: Roccellic acid is unique due to its dual antibacterial and anticancer properties.
Chemical Structure: this compound has a distinct aliphatic chain, which contributes to its unique chemical and biological properties.
属性
IUPAC Name |
2-dodecyl-3-methylbutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNMISJDLVPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952266 | |
| Record name | 2-Dodecyl-3-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29838-46-8 | |
| Record name | Roccellic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Dodecyl-3-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


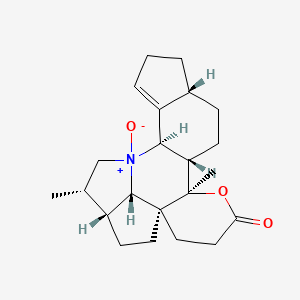

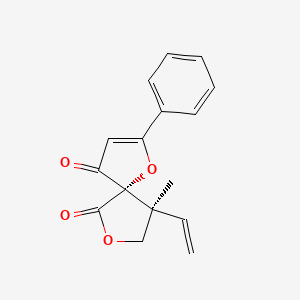
![Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B1245912.png)
![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)

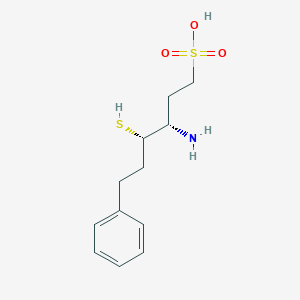
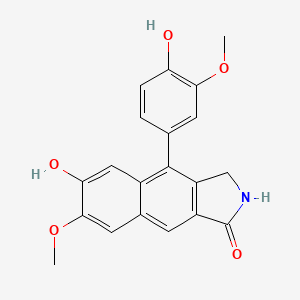
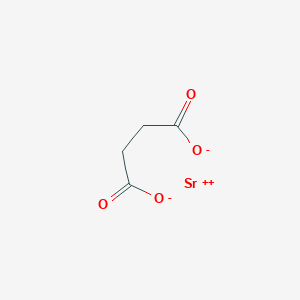
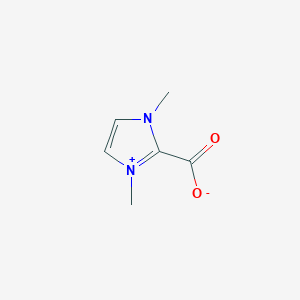
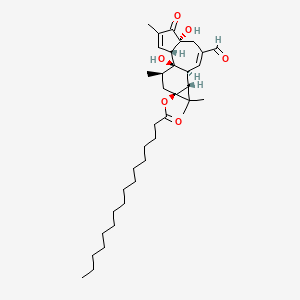
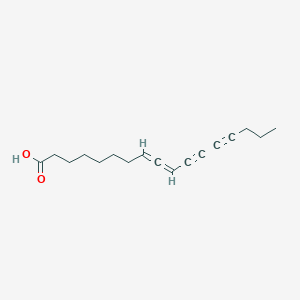
![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)

